Apigenin-7-O-glucuronide-6'-ethyl ester
Description
Apigenin-7-O-glucuronide-6'-ethyl ester (CAS: 62268-42-2) is a flavonoid derivative with the molecular formula C₂₃H₂₂O₁₁ and a molecular weight of 474.42 g/mol . Structurally, it consists of apigenin (a flavone aglycone) conjugated to a glucuronic acid moiety via a β-glycosidic bond at the 7-position, with an ethyl ester group at the 6'-position of the glucuronide .
Properties
IUPAC Name |
(2S,3S,4S,5R)-6-[2-(2-ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O11/c1-2-9-5-10(24)3-4-12(9)15-8-14(26)17-13(25)6-11(7-16(17)33-15)32-23-20(29)18(27)19(28)21(34-23)22(30)31/h3-8,18-21,23-25,27-29H,2H2,1H3,(H,30,31)/t18-,19-,20+,21-,23?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQIIWPJQUZEPQ-XURRJDJLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Apigenin-7-O-glucuronide-6’-ethyl ester typically involves the glucuronidation of apigenin. A common method includes the use of glucuronic acid derivatives in the presence of catalysts such as gold (I) complexes. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful attachment of the glucuronic acid moiety .
Industrial Production Methods: Industrial production of Apigenin-7-O-glucuronide-6’-ethyl ester may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes isolating apigenin from plant materials followed by enzymatic or chemical glucuronidation. Chemical synthesis on an industrial scale requires optimization of reaction conditions to maximize yield and purity .
Types of Reactions:
Oxidation: Apigenin-7-O-glucuronide-6’-ethyl ester can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding reduced forms, affecting its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or acids facilitate substitution reactions.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of Apigenin-7-O-glucuronide-6’-ethyl ester, as well as various substituted compounds with modified pharmacological properties .
Scientific Research Applications
Pharmacological Applications
-
Anti-inflammatory Effects :
Apigenin derivatives, including Apigenin-7-O-glucuronide-6'-ethyl ester, exhibit significant anti-inflammatory properties. Studies have shown that glucuronidated flavonoids can modulate inflammatory pathways, potentially reducing the risk of chronic inflammatory diseases . -
Neuroprotective Properties :
Research indicates that Apigenin-7-O-glucuronide may play a role in neuroprotection, particularly against neurodegenerative diseases such as Alzheimer's. Its metabolites have been linked to attenuation of neuroinflammation and oxidative stress in neuronal cells . -
Antioxidant Activity :
The compound demonstrates potent antioxidant capabilities, which can help mitigate oxidative stress-related damage in cells. This property is crucial for developing therapeutic strategies against various diseases linked to oxidative damage .
Food Science Applications
-
Functional Food Development :
This compound is being explored for its potential as a functional food ingredient due to its health benefits. Its incorporation into food products could enhance their nutritional profile and provide health-promoting properties . -
Flavor Profile Enhancement :
The compound has been studied for its role in enhancing flavor profiles in food products, making it a candidate for use in the food industry to improve sensory attributes while providing health benefits .
Metabolic Studies
-
Metabolomics Research :
The study of this compound within the context of metabolomics has revealed insights into its metabolic pathways and interactions within biological systems. These studies help elucidate how dietary flavonoids are processed in the body and their subsequent effects on health . -
Bioavailability and Pharmacokinetics :
Understanding the bioavailability of this compound is crucial for determining its efficacy as a therapeutic agent. Research has focused on how glucuronidation affects the absorption and metabolism of flavonoids, influencing their biological activity .
Case Studies and Research Findings
Several studies have documented the effects of this compound:
- A study highlighted its neuroprotective effects against oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative disorders .
- Another research project demonstrated the compound's ability to reduce inflammation markers in vitro, supporting its use as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of Apigenin-7-O-glucuronide-6’-ethyl ester involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Antioxidant: The compound scavenges free radicals and upregulates the expression of antioxidant enzymes.
Comparison with Similar Compounds
Apigenin-7-O-Glucuronide (Non-Esterified)
- Structure : Lacks the ethyl ester at the 6'-position, retaining a free carboxylic acid group on the glucuronide.
- Molecular Formula : C₂₁H₁₈O₁₁; Molecular Weight: 446.36 g/mol .
- Properties : Higher polarity (lower logP ~0.5) compared to the ethyl ester (logP ~1.8), reducing lipophilicity and membrane permeability .
- Activity: As a polar metabolite, it is more readily excreted, limiting bioavailability. Used in studies on flavonoid metabolism .
Apigenin-7-O-β-D-Glucuronide Methyl Ester
Chrysoeriol-7-O-β-D-Glucuronide-6"-Ethyl Ester
Apigenin-7-O-β-D-Glucoside
- Structure : Glucose instead of glucuronic acid at the 7-position.
- Molecular Formula : C₂₁H₂₀O₁₀; Molecular Weight: 432.38 g/mol .
- Comparison :
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight | logP | Solubility | Key Functional Groups |
|---|---|---|---|---|
| Apigenin-7-O-glucuronide-6'-ethyl ester | 474.42 | 1.8 | Moderate (DMSO) | Glucuronide, ethyl ester |
| Apigenin-7-O-glucuronide | 446.36 | ~0.5 | High (aqueous) | Glucuronide, free carboxylic acid |
| Apigenin-7-O-glucuronide methyl ester | 460.39 | ~1.2 | Moderate | Glucuronide, methyl ester |
| Chrysoeriol-7-O-glucuronide ethyl ester | 488.44 | ~2.0 | Low | Glucuronide, ethyl ester, methoxy |
Key Observations :
- Ethyl ester derivatives exhibit higher lipophilicity (logP) than methyl or non-esterified analogs, favoring cellular uptake .
- Glucuronide esters may resist hydrolysis in the gastrointestinal tract, enhancing oral bioavailability compared to non-esterified glucuronides .
Biological Activity
Apigenin-7-O-glucuronide-6'-ethyl ester is a flavonoid compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
This compound is a glucuronide derivative of apigenin, a naturally occurring flavonoid found in many fruits and vegetables. The chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H22O11 |
| Molecular Weight | 474.414 g/mol |
| Density | 1.6 ± 0.1 g/cm³ |
| Boiling Point | 760.0 ± 60.0 °C |
| Flash Point | 264.1 ± 26.4 °C |
Antioxidant Properties
This compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. Research indicates that flavonoids like apigenin can scavenge free radicals, thereby protecting cellular components from damage .
Antimicrobial Activity
This compound has demonstrated antibacterial, antifungal, and antiviral properties. Studies have shown that apigenin derivatives can inhibit the growth of various pathogenic bacteria and fungi, although the effectiveness can vary depending on the strain . For instance, apigenin-7-O-glucoside has been shown to inhibit mutagenicity in specific bacterial strains at low concentrations .
Anti-inflammatory Effects
This compound has been linked to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases and conditions such as arthritis .
The biological effects of this compound are mediated through several mechanisms:
- Modulation of Enzymatic Activity : The compound induces phase II detoxifying enzymes, which are crucial for metabolizing xenobiotics and reducing cellular toxicity .
- Cell Signaling Pathways : Apigenin interacts with various signaling pathways, including NF-kB and MAPK pathways, leading to reduced inflammation and cell proliferation in cancer cells .
- Gut Microbiota Interaction : Metabolites derived from apigenin may influence gut microbiota composition, which in turn can affect systemic inflammation and metabolic health .
Case Studies and Research Findings
Several studies have explored the biological activity of apigenin derivatives:
- Study on Liver Health : A recent study indicated that apigenin derivatives could protect against liver diseases by modulating liver enzyme activity and reducing oxidative stress markers .
- In Vivo Studies : In animal models, apigenin administration resulted in significant reductions in tumor growth rates due to its ability to induce apoptosis in cancer cells and inhibit angiogenesis .
Q & A
Q. What in silico approaches predict the pharmacokinetic behavior of this compound?
- Methodological Answer : Physiologically based pharmacokinetic (PBPK) modeling tools (e.g., GastroPlus) integrate logP, pKa, and solubility data to simulate absorption. Molecular dynamics (MD) simulations assess interactions with serum albumin or intestinal transporters (e.g., P-glycoprotein). In vitro Caco-2 cell permeability assays validate predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
